(2,2'-Bipyridine)diiodonickel

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

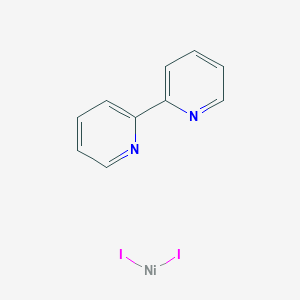

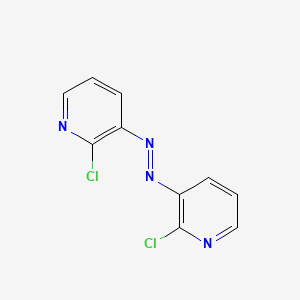

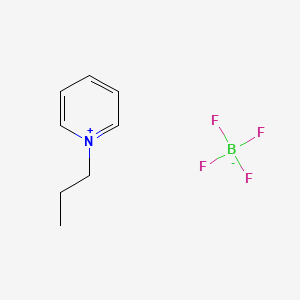

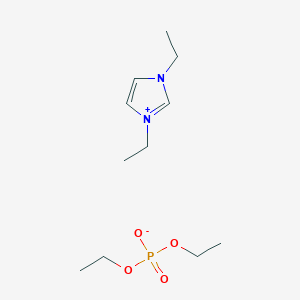

“(2,2’-Bipyridine)diiodonickel(II)” is a coordination compound of nickel with 2,2’-bipyridine and two iodide ions. It is also known as (bpy)NiI2 . It is a catalyst for the cross-electrophile coupling of vinyl halides and alkyl halides .

Chemical Reactions Analysis

“(2,2’-Bipyridine)diiodonickel(II)” is a catalyst for the cross-electrophile coupling of vinyl halides and alkyl halides . It is also used in the synthesis of tetrasubstituted alkenes by tandem metallacycle formation/cross-electrophile coupling .

Physical And Chemical Properties Analysis

“(2,2’-Bipyridine)diiodonickel(II)” is a solid compound . It has a molecular weight of 468.69 g/mol . Its melting point is greater than 300°C .

Aplicaciones Científicas De Investigación

Catalyst for Cross-Electrophile Coupling

“(2,2’-Bipyridine)diiodonickel(II)” is used as a catalyst for the cross-electrophile coupling of vinyl halides and alkyl halides . This application is significant in the field of organic synthesis, where cross-coupling reactions are fundamental tools for creating carbon-carbon bonds.

Synthesis of Tetrasubstituted Alkenes

This compound plays a crucial role in the synthesis of tetrasubstituted alkenes by tandem metallacycle formation/cross-electrophile coupling . Tetrasubstituted alkenes are important in the development of pharmaceuticals and agrochemicals due to their unique structural and stereochemical properties.

Production of 2,2’-Bipyridine Macrocycles

“(2,2’-Bipyridine)diiodonickel(II)” is used in the high-yielding synthesis of 2,2’-bipyridine macrocycles . These macrocycles are versatile intermediates in the synthesis of rotaxanes, which are molecules composed of a ring molecule threaded onto an axle molecule.

Development of Molecular Shuttles

The macrocycles produced using “(2,2’-Bipyridine)diiodonickel(II)” can be further utilized to produce novel Sauvage-type molecular shuttles . These molecular shuttles have potential applications in the development of molecular machines and nanotechnology.

Coordination Chemistry

“(2,2’-Bipyridine)diiodonickel(II)” is used in coordination chemistry, a branch of chemistry which involves the study of coordination compounds . The compound’s ability to form stable complexes with various ligands makes it a valuable tool in this field.

Analytical Applications

The compound also has analytical applications, particularly in the characterization of chemical compounds . Its unique properties can be leveraged to develop increasingly sophisticated methods of chemical analysis.

Safety and Hazards

“(2,2’-Bipyridine)diiodonickel(II)” is classified as a dangerous substance. It may cause an allergic skin reaction, be harmful if inhaled, and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is suspected of causing genetic defects, cancer, and damaging fertility or the unborn child. It can cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects .

Direcciones Futuras

Bipyridine derivatives, including “(2,2’-Bipyridine)diiodonickel(II)”, are being investigated for use as redox-active materials in organic flow batteries . They are also being studied for their potential use in the treatment of Alzheimer’s disease . These alternative pathways offer promising avenues for overcoming the challenges associated with traditional catalysis methods .

Mecanismo De Acción

Target of Action

The primary target of (2,2’-Bipyridine)diiodonickel is the cross-electrophile coupling of vinyl halides and alkyl halides . This compound acts as a catalyst in this process, facilitating the reaction without being consumed.

Mode of Action

As a catalyst, (2,2’-Bipyridine)diiodonickel interacts with its targets by accelerating the rate of the cross-electrophile coupling reaction . It does this by reducing the activation energy required for the reaction to proceed, leading to an increase in the reaction rate.

Biochemical Pathways

It’s known that it plays a crucial role in thesynthesis of tetrasubstituted alkenes via tandem metallacycle formation/cross-electrophile coupling .

Result of Action

The result of (2,2’-Bipyridine)diiodonickel’s action is the successful facilitation of the cross-electrophile coupling of vinyl halides and alkyl halides . This leads to the formation of new chemical compounds, specifically tetrasubstituted alkenes .

Propiedades

IUPAC Name |

diiodonickel;2-pyridin-2-ylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2.2HI.Ni/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZGEUKJJFSILG-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.[Ni](I)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8I2N2Ni |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101319574 |

Source

|

| Record name | (2,2'-Bipyridine)diiodonickel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101319574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2'-Bipyridine)diiodonickel | |

CAS RN |

59448-25-8 |

Source

|

| Record name | (2,2'-Bipyridine)diiodonickel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101319574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B6359940.png)

![(S)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate, 97%](/img/structure/B6359973.png)